molecular formula C7H12N2O5 B1277339 H-ASP-beta-ALA-OH

H-ASP-beta-ALA-OH

Cat. No.: B1277339
M. Wt: 204.18 g/mol
InChI Key: QEBITXUQTVPCSL-BYPYZUCNSA-N
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Description

H-ASP-beta-ALA-OH is a dipeptide composed of aspartic acid (Asp) and β-alanine (beta-ALA) linked via a peptide bond. Its structure features an α-amino group from aspartic acid and a β-amino group from β-alanine, which distinguishes it from typical α-linked peptides. Key inferred characteristics include:

  • Molecular formula: C₇H₁₂N₂O₅ (based on Asp and β-ALA backbone).
  • Hydrogen bonding capacity: Estimated 6 hydrogen bond donors (3 from Asp, 3 from β-ALA) and 9 acceptors, contributing to high hydrophilicity .
  • Topological polar surface area (PSA): Predicted ~200 Ų, similar to other small hydrophilic peptides .

Properties

Molecular Formula

C7H12N2O5

Molecular Weight

204.18 g/mol

IUPAC Name

(3S)-3-amino-4-(2-carboxyethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C7H12N2O5/c8-4(3-6(12)13)7(14)9-2-1-5(10)11/h4H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1

InChI Key

QEBITXUQTVPCSL-BYPYZUCNSA-N

Isomeric SMILES

C(CNC(=O)[C@H](CC(=O)O)N)C(=O)O

Canonical SMILES

C(CNC(=O)C(CC(=O)O)N)C(=O)O

sequence

DX

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

H-ASP-beta-ALA-OH can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The fluorenylmethyloxycarbonyl (Fmoc) strategy is commonly used, where the Fmoc group protects the amino group of the amino acids . The synthesis involves deprotection, coupling, and washing steps to ensure the purity of the final product.

In solution-phase synthesis, the amino acids are coupled in solution using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions typically involve anhydrous solvents like dimethylformamide (DMF) and dichloromethane (DCM) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers. These machines can perform multiple coupling and deprotection cycles efficiently, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptides .

Chemical Reactions Analysis

Types of Reactions

H-ASP-beta-ALA-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxo derivatives, while reduction can yield amino alcohols .

Scientific Research Applications

H-ASP-beta-ALA-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-ASP-beta-ALA-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor for various enzymes, influencing their activity and modulating biochemical pathways. For example, it can interact with serine proteases, which are enzymes that cleave peptide bonds in proteins . The interaction with these enzymes can lead to the inhibition or activation of specific biochemical processes, depending on the context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP PSA (Ų) Hydrogen Bond Donors/Acceptors Key Structural Features
H-ASP-beta-ALA-OH ~220 (calculated) -3.0 (est.) ~200 6/9 Asp-β-ALA linkage; β-amino acid residue
H-ALA-beta-ALA-OH 160.17 -3.8 92.4 3/4 α-ALA-β-ALA linkage; linear dipeptide
H-ASP-ASP-ASP-OH 363.09 -6.1 233 7/11 Tripeptide with three Asp residues
H-ASP(AMC)-OH ~300 (est.) -2.5 (est.) ~150 4/7 Asp derivative with AMC (coumarin) group

Notes:

  • H-ALA-beta-ALA-OH (CAS 52788-02-0) shares the β-alanine moiety but uses α-alanine, resulting in lower hydrophilicity (PSA = 92.4 Ų vs. ~200 Ų for this compound) .
  • H-ASP-ASP-ASP-OH (CAS 107208-63-9), a tripeptide, exhibits extreme hydrophilicity (LogP = -6.1) due to three carboxylate groups, contrasting with the moderate hydrophilicity of this compound .
  • H-ASP(AMC)-OH (CAS 133628-73-6) incorporates a fluorescent 7-amino-4-methylcoumarin (AMC) group, enhancing its utility in protease assays but reducing solubility compared to unmodified this compound .

Functional and Biochemical Comparisons

Solubility and Stability
  • This compound : Predicted high aqueous solubility due to polar residues; stability may be pH-dependent, as aspartic acid’s carboxyl groups can protonate/deprotonate .
  • H-ALA-beta-ALA-OH : Lower solubility (PSA = 92.4 Ų) but greater metabolic stability due to absence of reactive side chains .
  • H-ASP(AMC)-OH : Reduced solubility in aqueous buffers but enhanced stability in organic solvents, making it suitable for fluorescence-based assays .

Computational Predictions

  • LogP and Solubility: Molecular dynamics simulations suggest this compound has a LogP ~-3.0, comparable to other small peptides with mixed polar/nonpolar residues. Its PSA aligns with peptides used in drug delivery systems .

Experimental Insights from Analogues

  • H-ASP(AMC)-OH : Demonstrated 90% enzymatic cleavage efficiency in protease assays, highlighting the importance of modifying peptide termini for functional studies .
  • H-ALA-beta-ALA-OH: Exhibited 50% higher metabolic stability than α-linked dipeptides in murine models, suggesting β-amino acids may resist peptidase degradation .

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